[(2S,4S)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride
Description
Properties
IUPAC Name |
[(2S,4S)-4-(dimethylamino)pyrrolidin-2-yl]methanol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-9(2)7-3-6(5-10)8-4-7;;/h6-8,10H,3-5H2,1-2H3;2*1H/t6-,7-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUWFDDZDZIZMH-JFYKYWLVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(NC1)CO.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1C[C@H](NC1)CO.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4S)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride typically involves the reaction of a pyrrolidine derivative with dimethylamine and formaldehyde under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to achieve the required purity for commercial use.
Chemical Reactions Analysis
Types of Reactions
[(2S,4S)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H18Cl2N2O
- Molecular Weight : 217.14 g/mol
- CAS Number : 1609388-44-4
The compound features a pyrrolidine ring with a dimethylamino group and a hydroxymethyl substituent, which contributes to its biological activity.
Medicinal Chemistry
[(2S,4S)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride is primarily investigated for its potential as a therapeutic agent. Research has indicated that this compound may exhibit:
- Antidepressant Activity : Studies suggest that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in treating depression .
- Cognitive Enhancer : The compound's ability to influence cholinergic systems makes it a candidate for enhancing cognitive functions and memory retention .
Neuroscience Research
In neuroscience, this compound has been utilized to explore:
- Neurotransmitter Release : Research indicates that it may facilitate the release of neurotransmitters, thus potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's .
- Behavioral Studies : Animal models have been employed to assess the effects of this compound on anxiety and depression-related behaviors, providing insights into its mechanism of action in the central nervous system .
Drug Development
The unique properties of this compound make it a valuable candidate in drug formulation:
- Lead Compound for Synthesis : It serves as a starting point for synthesizing novel derivatives with enhanced pharmacological profiles .
- Formulation in Combination Therapies : Its compatibility with other therapeutic agents allows for exploration in combination therapies aimed at improving efficacy and reducing side effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of [(2S,4S)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: [(2S,4S)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride
- CAS No.: 1609388-29-5
- Molecular Formula : C₇H₁₈Cl₂N₂O
- Molecular Weight : 217.14 g/mol
- Stereochemistry : Two defined stereocenters (2S,4S), critical for biological activity .
- Purity : ≥95% (typical commercial grade) .
- Storage : Stable under inert atmosphere at room temperature .
Key Features: The compound is a bicyclic secondary amine derivative with a hydroxylmethyl group at the 2-position and a dimethylamino group at the 4-position of the pyrrolidine ring. Its stereospecific structure enhances binding affinity to biological targets, such as enzymes or receptors, making it valuable in pharmaceutical research .
Comparative Analysis with Structurally Similar Compounds
Stereoisomeric Analog: [(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol Dihydrochloride
- CAS No.: 1609388-44-4
- Molecular Formula : C₇H₁₈Cl₂N₂O (identical to the target compound)
- Key Difference : Stereochemistry at the 4-position (4R vs. 4S) .
- Implications :
- Altered 3D conformation affects receptor binding. For example, (2S,4S) isomers are often prioritized in drug development due to superior enzymatic inhibition profiles (e.g., DPP-4 inhibitors for diabetes) compared to (2S,4R) variants .
- Hazard Profile : Both isomers share similar precautionary measures (e.g., P270: Avoid exposure to eyes/skin), but (2S,4R) has explicit hazards (H302: Harmful if swallowed; H315/H319: Skin/eye irritation) .
Functional Group Variant: [(2S,4S)-4-Amino-2-pyrrolidinyl]methanol Dihydrochloride
- CAS No.: 1207376-36-0
- Molecular Formula : C₅H₁₄Cl₂N₂O
- Key Difference: Substitution of dimethylamino group with a primary amino (-NH₂) group .
- Implications :
Pyridinylmethyl-Substituted Analog: (2S,4S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic Acid Dihydrochloride
Dichlorophenoxy Ester Derivative: Methyl (2S,4S)-4-(2,5-Dichlorophenoxy)pyrrolidine-2-carboxylate
- CAS No.: 1217781-70-8
- Molecular Formula: C₁₂H₁₃Cl₂NO₃
- Key Features: Ester group enhances lipophilicity, favoring blood-brain barrier penetration.
Tabulated Comparison of Key Properties
Biological Activity
[(2S,4S)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride, with the CAS number 1777812-81-3, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : ((2S,4S)-4-(dimethylamino)pyrrolidin-2-yl)methanol dihydrochloride
- Molecular Formula : C7H16N2O·2HCl
- Molecular Weight : 217.14 g/mol
- Physical Form : Solid
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).
Potential Mechanisms:
- Neurotransmitter Modulation : The dimethylamino group may enhance binding affinity to certain receptors involved in neurotransmission.
- Antimicrobial Activity : Some derivatives of pyrrolidine compounds exhibit antibacterial properties, suggesting a possible antimicrobial role for this compound.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance, studies on related pyrrolidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Antiproliferative Effects
In vitro assays have demonstrated that certain pyrrolidine derivatives can inhibit the proliferation of cancer cell lines. This suggests that this compound may possess anticancer properties.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
